DNMT1 Inhibition Potency: Isofistularin-3 vs. Fistularin-3 Analogs
Isofistularin-3 is a direct, DNA-competitive inhibitor of DNMT1 with a reported IC50 of 13.5 μM [1]. A comparative study of the structurally similar analog Fisturalin-3 (the parent stereoisomer) reported an IC50 of 7.39 µM on Jurkat E6.1 cells and 8.10 µM on U937 cells [2]. While Fisturalin-3 shows slightly higher potency in these cell-based assays, it is not established as a direct DNMT1 inhibitor, indicating that Isofistularin-3's defined mechanism of action is a key differentiator.
| Evidence Dimension | DNMT1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 13.5 μM |
| Comparator Or Baseline | Fisturalin-3 (on Jurkat cells): IC50 = 7.39 µM; on U937 cells: IC50 = 8.10 µM |
| Quantified Difference | Isofistularin-3 is ~1.8-fold less potent than Fisturalin-3 in these specific cell assays but possesses a defined target mechanism. |
| Conditions | In vitro DNMT1 inhibition assay; Jurkat E6.1 and U937 cell proliferation assays |
Why This Matters
This data distinguishes Isofistularin-3 as a well-characterized DNMT1 inhibitor, which is crucial for applications where target engagement needs to be confirmed, rather than relying solely on a cytotoxic endpoint.
- [1] Florean C, et al. Discovery and characterization of Isofistularin-3... Oncotarget. 2016;7(17):24027-49. View Source
- [2] Rashid MA, Gustafson KR, Crouch RC, Groweiss A, Pannell LK, Van QN, Boyd MR. Cytotoxic effects of Fisturalin-3 and 11-Deoxyfisturalin-3 on Jurkat and U937 cell lines. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2013 Sep;157(3):253-8. doi: 10.5507/bp.2012.108. View Source
